5-HT2B Receptor Antagonist Potency and Selectivity: Target Compound vs. Parent 2-(Phenylamino) Analog
2-(2-Methoxyanilino)naphthalene-1,4-dione demonstrates potent cellular 5-HT2B receptor antagonism with an IC50 of 54 nM, and binding affinity of 22 ± 9.0 nM [1]. Critically, in a comprehensive screen of 161 GPCRs, it showed no agonist or antagonist activity at any other receptor, and was negative in a kinome-wide screen of 302 kinases [1]. This selectivity profile is absent in the unsubstituted parent compound 2-(phenylamino)naphthalene-1,4-dione, which has not been reported to exhibit any 5-HT2B activity [2]. The ortho-methoxy group is the key structural determinant for this target engagement.
| Evidence Dimension | 5-HT2B receptor antagonism (cellular IC50) and selectivity (GPCR panel) |
|---|---|
| Target Compound Data | IC50 = 54 nM (cellular antagonist); Kd = 22 ± 9.0 nM; Selective: 0/161 GPCRs hit, 0/302 kinases hit |
| Comparator Or Baseline | 2-(Phenylamino)naphthalene-1,4-dione: No reported 5-HT2B activity |
| Quantified Difference | Target: potent and selective 5-HT2B antagonist; Comparator: no measurable activity at 5-HT2B |
| Conditions | Cellular 5-HT2B antagonist assay; GPCR agonist/antagonist screen (161 GPCRs); Kinome-wide screen (302 kinases); Binding assay |
Why This Matters
This level of single-target selectivity among 463 screened proteins is exceptionally rare in the naphthoquinone class, making this compound a valuable chemical probe for 5-HT2B receptor research where off-target cytotoxicity of typical naphthoquinones would confound results.
- [1] PMC. (n.d.). Table 1: 5HT2bR binding and cellular antagonist activity, GPCR/kinase selectivity profile for 2-(2-Methoxyanilino)naphthalene-1,4-dione. Journal of Alzheimer's Disease, 98, jad240063. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC11091653/table/jad-98-jad240063-t001/ View Source
- [2] BRENDA Enzyme Database. (2022). Literature summary for EC 3.4.22.51: 2-(phenylamino)naphthalene-1,4-dione activity data, no 5-HT2B activity reported. Retrieved from https://www.brenda-enzymes.org/literature.php?e=3.4.22.51&r=+769676 View Source
